molecular formula C20H22N6O3 B2662084 5-amino-N-(2,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 894569-86-9

5-amino-N-(2,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2662084
CAS番号: 894569-86-9
分子量: 394.435
InChIキー: PVUNQJCSIJOYHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 5-amino group and two aromatic substituents: a 2,4-dimethylphenyl group at the N-position and a 2-methoxyphenyl carbamoylmethyl moiety at the 1-position. Its molecular architecture combines structural motifs associated with bioactivity in medicinal chemistry, including triazole rings (known for hydrogen bonding and metabolic stability) and aromatic carboxamide groups (implicated in target binding and solubility modulation) .

特性

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-12-8-9-14(13(2)10-12)23-20(28)18-19(21)26(25-24-18)11-17(27)22-15-6-4-5-7-16(15)29-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUNQJCSIJOYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-amino-N-(2,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3} with a molecular weight of 394.4 g/mol. The IUPAC name reflects its complex structure, which includes an amino group, phenyl groups, and a triazole ring.

PropertyValue
Molecular FormulaC20H22N6O3C_{20}H_{22}N_{6}O_{3}
Molecular Weight394.4 g/mol
IUPAC Name5-amino-N-(2,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
InChI KeyUIDSEKCQFTYPBS-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In vitro evaluations using the MTT assay demonstrated that compounds derived from similar triazole structures exhibited significant antiproliferative activity against various cancer cell lines.

Case Study: Antitumor Activity

A study focusing on triazolo[4,3-a]pyrimidine derivatives revealed that compounds with structural similarities to our target compound showed IC50 values indicating effective inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7). For instance:

CompoundIC50 (MDA-MB-231)IC50 (MCF-7)
4c17.83 μM19.73 μM
4j20.97 μM19.73 μM

These values suggest that modifications in the chemical structure can enhance antitumor efficacy compared to standard treatments like Cisplatin .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. A review indicated that various triazole compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The specific activity of our compound remains to be tested; however, similar compounds have shown promising results in preliminary studies .

The mechanism by which 5-amino-N-(2,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide exerts its biological effects likely involves interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to altered cellular responses.

Comparative Analysis

When compared to simpler triazole derivatives, the unique combination of functional groups in this compound enhances its biological activity profile. For example:

Compound TypeUnique Features
Simple TriazolesLimited functional diversity
5-amino-1,2,3-triazoleLacks phenyl and carbamoyl groups
N-(3,4-dimethylphenyl)-triazoleSimilar structure but lacks amino and methoxy groups

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences
5-Amino-N-(2-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-triazole-4-carboxamide 2-Fluorophenyl, 4-ethoxyphenyl-oxazolylmethyl 436.43 Oxazole ring replaces triazole; ethoxy vs. methoxy substitution.
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl, 4-methoxyphenyl 337.37 Benzyl vs. carbamoylmethyl linker; 4-methoxy vs. 2-methoxy substitution.
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Bis(4-methoxyphenyl) 380.40 Dual 4-methoxyphenyl groups; lacks 2,4-dimethylphenyl substitution.
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-triazole-4-carboxamide) 4'-Chlorobenzoyl-3,5-dichlorobenzyl 443.70 Chlorinated benzyl group; clinical relevance as a calcium influx inhibitor.

Key Observations :

  • Linker Diversity : The carbamoylmethyl linker in the target compound differs from benzyl () or oxazolylmethyl () groups, which may alter conformational flexibility and binding kinetics.
Pharmacological and Metabolic Comparisons
  • CAI (): A phase I clinical candidate with antiproliferative activity. Its metabolism generates a benzophenone metabolite (M1), which is pharmacologically inactive. This highlights the importance of the triazole-carboxamide core for bioactivity.
  • 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-triazole-4-carboxamide (): While uncharacterized pharmacologically, its benzyl group may confer greater metabolic stability compared to carbamoylmethyl linkers, which are prone to hydrolysis.
  • Target Compound : The 2-methoxyphenyl carbamoyl group may improve solubility relative to chlorinated analogs (e.g., ), though this requires experimental validation.

Yield Comparison :

  • The target compound’s analogs in report yields of 62–71% for similar carboxamide syntheses, suggesting feasible scalability.
  • CAI () required multistep synthesis with lower yields (~50%), attributed to steric hindrance from chlorinated substituents.

Q & A

Basic Research Questions

Synthetic Optimization Q: What methodologies are recommended to optimize the synthesis yield of this triazole carboxamide derivative? A: Key steps include:

  • Reagent Selection : Use sodium azide for cyclization and carbodiimides for carbamoyl coupling under anhydrous conditions to minimize side reactions .
  • Condition Control : Maintain pH 7–8 during substitution reactions and temperatures between 60–80°C for condensation steps to maximize purity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the compound (>95% purity) .

Structural Characterization Q: How can researchers resolve ambiguities in structural elucidation using spectroscopic data? A: Combine:

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H-5) and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
  • X-ray Crystallography : Resolve steric effects from the 2,4-dimethylphenyl group, confirming dihedral angles between aromatic rings .
  • High-Resolution MS : Validate the molecular ion [M+H]⁺ at m/z 436.447 (calc. 436.1659) .

Purity Assessment Q: Which analytical techniques are critical for assessing purity and stability? A:

  • HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to detect impurities (<0.5%) .
  • TLC Monitoring : Track reaction progress with silica plates (Rf ≈ 0.4 in ethyl acetate) .
  • Stability Tests : Store at –20°C under argon to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Bioactivity Profiling Q: How can researchers design assays to evaluate this compound’s bioactivity against kinase targets? A:

  • In Vitro Kinase Assays : Screen against EGFR or VEGFR2 using ADP-Glo™ kits (IC₅₀ ≤ 10 µM indicates potency) .
  • SAR Studies : Modify the 2-methoxyphenyl carbamoyl group to enhance selectivity; fluorophenyl analogs show 3x higher activity .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugates) to quantify intracellular accumulation in cancer cell lines .

Pharmacokinetic Challenges Q: What strategies address poor aqueous solubility for in vivo studies? A:

  • Prodrug Design : Introduce phosphate esters at the amino group to improve solubility (≥5 mg/mL in PBS) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
  • Metabolic Stability : Use liver microsomes to identify CYP3A4-mediated degradation; co-administer with cytochrome inhibitors .

Data Contradiction Analysis Q: How to resolve discrepancies between computational docking and experimental binding data? A:

  • Molecular Dynamics Simulations : Run 100-ns simulations to assess binding pocket flexibility; compare RMSD values (<2 Å indicates stable binding) .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔG values to validate docking-predicted affinities (Kd <1 µM expected) .
  • Mutagenesis Studies : Replace key residues (e.g., Lys231 in EGFR) to confirm hydrogen bonding with the triazole ring .

Target Identification Q: What approaches are effective for de novo target identification? A:

  • Chemical Proteomics : Use immobilized compound pulldowns with LC-MS/MS to identify binding partners (e.g., heat shock proteins) .
  • CRISPR-Cas9 Screens : Knock out candidate targets in cell viability assays; rescue experiments confirm specificity .
  • Transcriptomics : Analyze RNA-seq data post-treatment to map downstream pathways (e.g., apoptosis markers BAX/BCL-2) .

Toxicity Evaluation Q: How to design tiered toxicity assessments for preclinical development? A:

  • In Vitro Cytotoxicity : Test on HEK293 and HepG2 cells (CC₅₀ >50 µM for safety) .
  • Ames Test : Ensure mutagenicity negativity (≤2-fold revertant colonies vs. control) .
  • Rodent Studies : Administer 10–100 mg/kg for 28 days; monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Computational Modeling Q: Which computational tools best predict metabolic pathways and metabolite toxicity? A:

  • ADMET Predictors : Use Schrödinger’s QikProp to estimate logP (2.5 ±0.5) and CYP inhibition risks .
  • Derek Nexus : Identify structural alerts (e.g., triazole ring nitrogens) for hepatotoxicity .
  • MetaSite : Simulate Phase I oxidation sites; prioritize hydroxylation at the 4-methylphenyl group for LC-MS/MS validation .

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